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Compound of Interest

Compound Name: 2-Aminoacetophenone

Cat. No.: B1585202

Introduction

2'-Aminoacetophenone (2-AAP) is a valuable building block in synthetic organic chemistry and
is of significant interest to the pharmaceutical industry.[1] Its structural features, an aromatic
ring substituted with both an amino group and an acetyl group, give rise to its unique chemical
reactivity and make it a precursor for a variety of heterocyclic compounds and other complex
organic molecules. This guide provides a comprehensive analysis of the spectroscopic data for
2'-aminoacetophenone, offering researchers and drug development professionals a detailed
reference for its structural characterization. The following sections will delve into the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
experimental protocols and interpretive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of an organic molecule. For 2'-aminoacetophenone, both *H and 3C NMR provide
unambiguous evidence for its structure.

'H NMR Spectroscopy

The *H NMR spectrum of 2'-aminoacetophenone, typically recorded in deuterated chloroform
(CDClIs), exhibits distinct signals corresponding to the aromatic protons, the amino protons, and
the methyl protons.
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Table 1: *H NMR Spectroscopic Data for 2'-Aminoacetophenone[1]

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.71 dd 8.0,1.6 H-6'

7.29 ddd 8.4,72,1.6 H-4'

6.70 dd 8.4,0.8 H-3'

6.64 td 7.6,1.2 H-5'

6.17 br s - -NH2

2.59 S - -CHs

Solvent: CDCls,
Reference: TMS at
0.00 ppm.

Interpretation of the *H NMR Spectrum:

The downfield signal at 7.71 ppm corresponds to the H-6' proton, which is deshielded by the
anisotropic effect of the adjacent carbonyl group.[1] The signal for H-4' appears as a doublet of
doublet of doublets at 7.29 ppm, indicating coupling to its neighboring protons. The upfield
aromatic signals at 6.70 ppm and 6.64 ppm are assigned to H-3' and H-5', respectively; these
protons are shielded by the electron-donating amino group.[1] A broad singlet at 6.17 ppm is
characteristic of the two protons of the primary amine. The sharp singlet at 2.59 ppm integrates
to three protons and is assigned to the methyl group of the acetyl moiety.[1]

Caption: Key 'H NMR signal assignments for 2'-Aminoacetophenone.

13C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum provides information about the carbon skeleton of
the molecule.

Table 2: 13C NMR Spectroscopic Data for 2'-Aminoacetophenone[1]
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Chemical Shift (8) ppm Assignment
200.7 C=0
151.1 Cc-2'
134.3 C-4'
131.5 C-6'
118.8 Cc-1
116.9 C-5'
116.1 C-3
28.2 -CHs

Solvent: CDCIs, Reference: CDClz at 77.16
ppm.

Interpretation of the 3C NMR Spectrum:

The most downfield signal at 200.7 ppm is characteristic of a carbonyl carbon.[1] The signal at
151.1 ppm is assigned to C-2', the carbon atom directly attached to the electron-donating
amino group, which causes a significant downfield shift. The remaining aromatic carbons
appear in the range of 116-135 ppm. The carbon attached to the acetyl group, C-1', is
observed at 118.8 ppm. The methyl carbon of the acetyl group gives rise to the upfield signal at
28.2 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2'-Aminoacetophenone[1]
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Wavenumber (cm~?) Intensity Assignment

3465 Strong N-H Stretch (asymmetric)
3340 Strong N-H Stretch (symmetric)
1650 Strong C=0 Stretch (conjugated)
1615, 1580 Medium-Strong C=C Aromatic Stretch
1285 Medium C-N Stretch

Sample preparation: Thin film.

Interpretation of the IR Spectrum:

The two strong bands at 3465 cm~! and 3340 cm~! are characteristic of the asymmetric and

symmetric N-H stretching vibrations of a primary amine, respectively.[1] The strong absorption

at 1650 cm~1 is attributed to the C=0 stretching of the conjugated ketone. The presence of

conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.

The absorptions in the 1615-1580 cm~1 region are due to the C=C stretching vibrations within

the aromatic ring. The C-N stretching vibration is observed around 1285 cm~1.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for 2'-Aminoacetophenone[1]
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miz Relative Abundance (%) Assighment
135 95 [M]*

120 100 [M-CHs]*

92 55 [M-CHs-COJ*
65 30 [CsHs]*

lonization method: Electron

lonization (EI).

Interpretation of the Mass Spectrum:

The molecular ion peak [M]* is observed at an m/z of 135, which corresponds to the molecular
weight of 2'-aminoacetophenone.[2] The base peak, the most intense peak in the spectrum, is
at m/z 120, resulting from the loss of a methyl radical ([M-CHs]*).[1][2] Subsequent loss of a
neutral carbon monoxide molecule from this fragment leads to the peak at m/z 92. The peak at
m/z 65 is likely due to the formation of the cyclopentadienyl cation ([CsHs]*) after further
fragmentation of the aromatic ring.[1]
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Caption: Proposed mass fragmentation pathway for 2'-Aminoacetophenone.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

o Sample Preparation: Dissolve approximately 5-10 mg of 2'-aminoacetophenone in 0.6-0.7
mL of deuterated chloroform (CDClIs) containing tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.

e IH NMR Spectroscopy: Record the spectrum on a 400 MHz spectrometer. Standard
parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition
time of 4.0 s.
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e 13C NMR Spectroscopy: Record the proton-decoupled spectrum on the same 400 MHz

spectrometer operating at a frequency of 100 MHz for carbon. Use a spectral width of 240

ppm and a relaxation delay of 2.0 s.[1]

Infrared (IR) Spectroscopy|[1]

o Sample Preparation: Place a small drop of liquid 2'-aminoacetophenone between two

sodium chloride (NaCl) plates to form a thin film.

o Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer in the range of 4000-400 cm~* with a resolution of 4 cm~1. A background

spectrum of the clean NacCl plates should be recorded and subtracted from the sample

spectrum.[1]

Mass Spectrometry (MS)[1]

o Sample Introduction: Introduce a dilute solution of 2'-aminoacetophenone in a volatile solvent

(e.g., methanol) into the mass spectrometer via a direct insertion probe or a GC inlet.

 lonization and Analysis: Use an electron ionization (El) source with a 70 eV electron beam.

Analyze the resulting ions using a quadrupole mass analyzer.[1]

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
structural characterization of 2'-aminoacetophenone. Each technique offers complementary
information, from the carbon-hydrogen framework and functional groups to the molecular
weight and fragmentation pattern. This guide serves as a detailed technical resource for
scientists and researchers, facilitating the confident identification and utilization of this
important chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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